Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18289729
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O3 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-9-5-4-6-10(15-2)13(8)9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | CWZLITIGXILUDF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2N1C(=CC=C2)OC |
Introduction
Structural Characteristics and Molecular Properties
The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring, creating a planar bicyclic system. In ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, the methoxy group at position 5 and the ethyl ester at position 3 introduce steric and electronic modifications that influence its physicochemical behavior.
Crystallographic and Geometric Features
X-ray crystallography of analogous compounds, such as ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, reveals that the six-membered pyridine and five-membered imidazole rings are nearly planar, with root-mean-square (r.m.s.) deviations of 0.003 Å and 0.002 Å, respectively . The dihedral angle between the two rings is minimal (1.4°), indicating strong π-conjugation across the fused system . Substituents like methoxy groups at position 5 are expected to enhance planarity due to resonance effects, potentially increasing molecular rigidity and stacking interactions in crystalline or biological environments .
Spectroscopic Signatures
Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Exact Mass | 220.0848 g/mol |
| Topological Polar Surface Area | 69.6 Ų |
| LogP (Octanol-Water) | 1.67 |
Table 1. Calculated physicochemical properties of ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, extrapolated from structural analogs .
Synthetic Methodologies
The synthesis of ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be achieved through two primary routes: cyclocondensation of substituted aminopyridines or oxidative coupling of β-keto esters with aminopyridines.
Cyclocondensation Approach
A widely used method involves reacting 5-methoxy-2-aminopyridine with ethyl 3-bromo-2-oxopropionate under reflux in ethanol. This one-pot reaction proceeds via nucleophilic attack of the amine on the α-keto ester, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core . For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate was synthesized in 45% yield by heating 2-aminopyridine with ethyl 2-chloroacetoacetate . Adapting this protocol to 5-methoxy-2-aminopyridine would likely yield the target compound, albeit with potential adjustments to reaction time or temperature to accommodate the electron-donating methoxy group.
Oxidative Coupling Strategy
Physicochemical and Stability Profiles
Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), with limited solubility in water (<0.1 mg/mL) . Stability studies on analogous compounds indicate decomposition temperatures above 200°C, suggesting that the methoxy derivative is stable under standard laboratory conditions .
Hydrogen Bonding and Crystal Packing
Intermolecular C–H⋯O and C–H⋯N hydrogen bonds dominate the crystal packing of imidazo[1,2-a]pyridine derivatives . For example, the carbonyl oxygen of the ethyl ester in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate acts as a hydrogen bond acceptor, forming interactions with adjacent C–H groups (2.48–2.52 Å) . These interactions likely persist in the 5-methoxy analog, contributing to its crystalline lattice stability.
Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, featured in marketed drugs like zolimidine (antiulcer) and alpidem (anxiolytic) . Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate serves as a versatile intermediate for synthesizing hydrazides, thiazolidines, and spirocyclic derivatives with enhanced bioactivity . For example, condensation with hydrazine yields hydrazide precursors for antitubercular agents, while reaction with thioglycolic acid produces thiazolidine derivatives with improved metabolic stability .
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